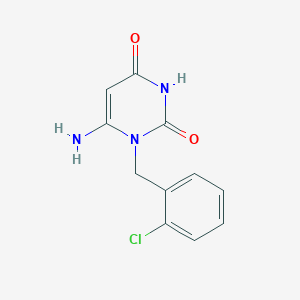

6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-[(2-chlorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOJPYCQCAMMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364124 | |

| Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638136-51-3 | |

| Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and barbituric acid.

Condensation Reaction: The 2-chlorobenzylamine undergoes a condensation reaction with barbituric acid in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino and chlorobenzyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Basic Information

- Chemical Name : 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C11H10ClN3O2

- Molecular Weight : 251.67 g/mol

- CAS Number : 638136-51-3

Structure

The structure of this compound features a pyrimidine ring substituted with an amino group and a chlorobenzyl moiety. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit inhibitory effects against various bacterial strains. The presence of the chlorobenzyl group may enhance its lipophilicity, potentially improving cell membrane permeability and bioactivity.

Anticancer Activity

Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. The specific role of this compound in this regard is an area of ongoing investigation.

Agricultural Applications

There is growing interest in the use of pyrimidine derivatives as agrochemicals. They may serve as effective herbicides or fungicides due to their ability to interfere with specific biochemical pathways in plants and pathogens.

Enzyme Inhibition Studies

The compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been a target for many pyrimidine-based drugs, and similar studies could be conducted with this compound to explore its efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrimidine derivatives including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound for drug development.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response with increased apoptosis markers observed at higher concentrations, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites or allosteric sites.

Receptor Modulation: It may modulate the activity of receptors by binding to them and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.

6-amino-1-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but has a fluorine atom instead of chlorine on the benzyl group.

6-amino-1-(2-methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but has a methyl group instead of chlorine on the benzyl group.

Uniqueness

6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.

Biological Activity

6-Amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 638136-51-3) is a heterocyclic compound belonging to the pyrimidine family. Its structure features an amino group at the 6th position, a chlorobenzyl group at the 1st position, and keto groups at the 2nd and 4th positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties and interactions with various biological targets.

The molecular formula of this compound is with a molecular weight of 251.67 g/mol. The presence of the chlorine atom on the benzyl group significantly influences its chemical reactivity and biological activity, enhancing its binding affinity to molecular targets through halogen bonding and hydrogen bonding interactions .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor , binding to active or allosteric sites to modulate enzymatic activity. Additionally, it may act as a receptor modulator , altering receptor conformation and signaling pathways.

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In particular, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this structure have shown promising results in reducing prostaglandin E2 (PGE2) production through COX inhibition .

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD |

Note: TBD = To Be Determined; values are indicative based on related studies.

Cytotoxicity Studies

In vitro studies have indicated that this compound may also possess cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in gastric adenocarcinoma cells (AGS), showing potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | AGS | TBD |

| Reference Drug | Doxorubicin | TBD |

Case Studies

Recent studies have focused on synthesizing various derivatives of pyrimidine compounds to enhance biological activity. For example, certain substituted pyrimidines demonstrated stronger inhibitory effects on COX-2 than on COX-1 enzymes in experimental models using carrageenan-induced paw edema and cotton pellet-induced granuloma in rats . These findings suggest that modifications to the pyrimidine structure can lead to improved therapeutic profiles.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances anti-inflammatory activity by increasing binding affinity to COX enzymes . Additionally, modifications at the benzyl position can significantly affect both potency and selectivity towards different biological targets.

Q & A

Basic: What are the common synthetic routes for preparing 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

Methodological Answer:

The synthesis typically involves alkylation of pyrimidine-2,4-dione precursors. For example:

- Alkylation with benzyl chlorides : Reacting 6-aminouracil derivatives with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (60–80°C) .

- Functional group modification : Nitrosation followed by azide substitution (e.g., using NaNO₂/HCl and NaN₃ at 0°C) to introduce azide groups, which can later be reduced to amines .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography yields pure products.

Key characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~5.3 ppm for the benzyl CH₂ group) and LCMS (m/z ~280–320 for typical derivatives) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, the 2-chlorobenzyl group shows aromatic protons at δ ~7.2–7.5 ppm and a singlet for the CH₂ group at δ ~5.3 ppm. The pyrimidine-dione ring protons appear as distinct singlets (e.g., NH₂ at δ ~6.8 ppm) .

- LC-MS/MS : Validates molecular weight and purity. For derivatives, [M+H]⁺ peaks should align with calculated values (e.g., m/z 286.035 for C₁₂H₁₀ClN₃O₂) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) and confirms stereochemistry .

Advanced: How can researchers optimize alkylation reactions to improve yields of N-benzylated derivatives?

Methodological Answer:

- Solvent selection : DMF or acetone enhances solubility of benzyl halides and nucleophilic intermediates .

- Base choice : K₂CO₃ or Et₃N promotes deprotonation of the pyrimidine NH group without side reactions .

- Temperature control : Reactions at 60–80°C balance reactivity and minimize decomposition.

- Post-reaction workup : Quench with ice water to precipitate products, followed by filtration and recrystallization .

Example : Alkylation of 6-aminouracil with 2-chlorobenzyl chloride in DMF/K₂CO₃ achieved 78% yield after optimization .

Advanced: What strategies resolve discrepancies in reported synthetic yields for similar pyrimidine-dione derivatives?

Methodological Answer:

- Reagent purity : Trace moisture in DMF or aged benzyl halides can reduce yields. Use freshly distilled solvents and reagents .

- Reaction monitoring : TLC or in-situ NMR identifies incomplete reactions or side products (e.g., over-alkylation).

- Alternative routes : If direct alkylation fails, employ protective groups (e.g., Boc for NH₂) or use Mitsunobu conditions for sterically hindered substrates .

Case study : A 42% yield for compound 18e (1,3-diethyl derivative) increased to 78% for compound 6 (cyclopropyl-ethyl derivative) via optimized stoichiometry and reaction time .

Advanced: How can computational methods complement experimental data in studying this compound’s bioactivity?

Methodological Answer:

- Molecular docking : Predict binding affinity to biological targets (e.g., eEF-2K kinase) by docking the compound into active sites using software like AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on benzyl) with bioactivity data (e.g., IC₅₀ values) to guide synthesis .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for testing .

Advanced: What crystallographic insights explain the stability of this compound’s solid-state structure?

Methodological Answer:

- Hydrogen bonding : Intermolecular N–H⋯O and O–H⋯O bonds (e.g., between pyrimidine-dione NH and water molecules) stabilize the crystal lattice .

- π-π stacking : Aromatic benzyl groups align face-to-face, enhancing packing efficiency.

- Thermal analysis : DSC/TGA data correlate with melting points (e.g., 202–217°C for related derivatives) and decomposition profiles .

Advanced: How do researchers validate the biological mechanisms of pyrimidine-dione derivatives?

Methodological Answer:

- Enzyme assays : Measure inhibition of targets like eEF-2K kinase using fluorescence-based ATPase assays .

- Cellular studies : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ in HeLa cells) and compare with control compounds .

- Mutagenesis studies : Engineer kinase mutants (e.g., Ala substitutions) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.